REACTION_CXSMILES
|
N#N.[NH2:3][C:4]1[C:8]([Br:9])=[CH:7][NH:6][N:5]=1.CN(/[CH:13]=[C:14](\[Cl:19])/[CH:15]=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(O)C>C(O)(=O)C>[Br:9][C:8]1[CH:7]=[N:6][N:5]2[CH:15]=[C:14]([Cl:19])[CH:13]=[N:3][C:4]=12 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1Br
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
CN(C)/C=C(/C=[N+](C)C)\Cl.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
580 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L 4-neck round bottom flask equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
Cool to 0° C
|
Type
|
FILTRATION
|
Details
|
Filter off solids
|
Type
|
WASH
|
Details
|
Wash solids with 500 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
500 ml MeOH and dried under high vac
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN2C1N=CC(=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 194 mmol | |
AMOUNT: MASS | 45.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |